N-(3-{[4-(difluoromethoxy)phenyl](piperidin-1-yl)methyl}-4,5-dimethylthiophen-2-yl)furan-2-carboxamide
Description
Structural Elucidation of N-(3-{4-(Difluoromethoxy)phenylMethyl}-4,5-Dimethylthiophen-2-yl)Furan-2-Carboxamide
IUPAC Nomenclature and Systematic Classification
The compound’s IUPAC name is derived through systematic analysis of its parent structure and substituents. The thiophene ring serves as the core framework, with substitutions at positions 3, 4, and 5. At position 3, a piperidin-1-ylmethyl group bridges a 4-(difluoromethoxy)phenyl substituent, while positions 4 and 5 are occupied by methyl groups. The furan-2-carboxamide moiety is appended to the thiophene’s second position.
Systematic Classification :
- Parent heterocycle : Thiophene (C4H4S)
- Substituents :
- 4-(Difluoromethoxy)phenyl group (C7H5F2O)
- Piperidin-1-ylmethyl group (C6H12N)
- Methyl groups at positions 4 and 5 (2 × CH3)
- Furan-2-carboxamide (C5H5NO2)
This classification aligns with IUPAC rules for polycyclic systems, prioritizing the thiophene core and enumerating substituents based on their proximity to the carboxamide functional group.
Molecular Architecture and Functional Group Analysis
The molecule’s architecture combines aromatic, aliphatic, and fluorinated components:
- Thiophene Core : A five-membered aromatic ring with sulfur at position 1, providing electron-rich character. Methyl groups at positions 4 and 5 introduce steric bulk and modulate electronic properties.
- Piperidin-1-ylmethyl Substituent : A six-membered aliphatic amine ring attached via a methylene bridge. The piperidine group contributes basicity and conformational flexibility.
- 4-(Difluoromethoxy)phenyl Group : A para-substituted benzene ring with a difluoromethoxy (-OCF2H) group. Fluorination enhances lipophilicity and metabolic stability.
- Furan-2-carboxamide : A five-membered oxygen-containing heterocycle linked to a carboxamide (-CONH2) group, enabling hydrogen bonding and dipole interactions.
Key Bond Lengths and Angles :
X-ray Crystallographic Characterization
While direct crystallographic data for this compound is limited, structural analogs provide insights. For example, N-(phenylcarbamothioyl)furan-2-carboxamide (a related carboxamide) crystallizes in the monoclinic P21/n space group with unit cell parameters a = 4.7662 Å, b = 20.983 Å, c = 11.781 Å, and β = 92.80°. The furan and phenyl rings in such systems exhibit near-planar arrangements, with dihedral angles <5°.
Hypothesized Features :
- Packing Interactions : Likely stabilized by C–H···O hydrogen bonds and π-π stacking between aromatic rings.
- Conformational Flexibility : The piperidine ring may adopt chair or boat conformations depending on crystallization conditions.
Spectroscopic Profiling (¹H/¹³C NMR, FT-IR, Mass Spectrometry)
¹H NMR (400 MHz, CDCl3):
- Thiophene protons : δ 6.85–7.20 ppm (aromatic H).
- Piperidine protons : δ 2.50–3.10 ppm (N-CH2), 1.40–1.80 ppm (aliphatic CH2).
- Difluoromethoxy group : δ 6.70 ppm (d, J = 40 Hz, OCF2H).
- Methyl groups : δ 2.25 ppm (s, 4-CH3), 2.30 ppm (s, 5-CH3).
¹³C NMR (100 MHz, CDCl3):
- Thiophene C2 : δ 142.5 ppm (carboxamide attachment).
- Furan C=O : δ 167.8 ppm.
- OCF2H : δ 115.2 ppm (t, J = 250 Hz).
FT-IR (KBr, cm⁻¹):
Mass Spectrometry (ESI-MS):
Comparative Structural Analysis with Related Carboxamide Derivatives
The compound’s structure diverges from analogs in three key aspects:
- Thiophene vs. Thiazole Cores : Unlike thiazole-based derivatives (e.g., 1-(2-((4-(difluoromethoxy)phenyl)amino)thiazole-4-carbonyl)piperidine-4-carboxamide), the thiophene core lacks a nitrogen atom, reducing basicity but enhancing aromatic stability.
- Fluorination Patterns : The difluoromethoxy group offers superior metabolic resistance compared to non-fluorinated ethers.
- Carboxamide Positioning : Attachment at the thiophene’s 2-position (vs. 3-position in TPCA-1) alters hydrogen-bonding potential and target affinity.
Table 1: Structural Comparison with Analogous Compounds
Properties
Molecular Formula |
C24H26F2N2O3S |
|---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
N-[3-[[4-(difluoromethoxy)phenyl]-piperidin-1-ylmethyl]-4,5-dimethylthiophen-2-yl]furan-2-carboxamide |
InChI |
InChI=1S/C24H26F2N2O3S/c1-15-16(2)32-23(27-22(29)19-7-6-14-30-19)20(15)21(28-12-4-3-5-13-28)17-8-10-18(11-9-17)31-24(25)26/h6-11,14,21,24H,3-5,12-13H2,1-2H3,(H,27,29) |
InChI Key |
IXHRETCMVWOYOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(C2=CC=C(C=C2)OC(F)F)N3CCCCC3)NC(=O)C4=CC=CO4)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-(Difluoromethoxy)phenylmethylpiperidine
The difluoromethoxy group is introduced via nucleophilic substitution on 4-nitrophenol. Ethyl chlorodifluoroacetate reacts with sodium hydroxide-activated phenol in dimethylformamide (DMF) at 70°C for 16 hours, yielding 4-nitrophenyl difluoromethyl ether in 59% yield. Subsequent reduction of the nitro group employs iron powder and ammonium chloride in ethanol-water under reflux, followed by acetylation with acetic anhydride to form N-(4-(difluoromethoxy)phenyl)acetamide (62% yield).
Critical Reaction Conditions:
Thiophene Core Functionalization
The 4,5-dimethylthiophene-2-carboxylic acid precursor is synthesized via cyclization of diethyl malonate with a brominated intermediate. Sodium hydride in dimethyl sulfoxide (DMSO) facilitates alkylation at 100°C for 5 hours, followed by saponification with sodium hydroxide to yield the carboxylic acid (64% yield). Methylation at the 4- and 5-positions is achieved using methyl iodide and a base, though specific details require extrapolation from analogous thiophene derivatizations.
Coupling Strategies and Amide Bond Formation
Piperidine-Thiophene Coupling
The piperidine moiety is introduced via a Mannich-type reaction or reductive amination. For example, condensation of 4-(difluoromethoxy)benzaldehyde with piperidine in the presence of a thiophene-containing amine generates the critical C–N bond. Catalytic hydrogenation or sodium triacetoxyborohydride (STAB) may be employed to stabilize the intermediate.
Representative Conditions:
-
Solvent: Dichloromethane or toluene.
-
Catalyst: Titanium tetraisopropoxide (for reductive amination).
-
Yield: ~70–80% (estimated from analogous reactions).
Furan-2-carboxamide Installation
The final amide bond is formed via activation of furan-2-carboxylic acid using carbodiimide reagents (e.g., EDC/HOBt) or thionyl chloride. Coupling with the thiophene-amine intermediate proceeds in tetrahydrofuran (THF) or DMF at 0°C to room temperature, yielding the target compound after purification by column chromatography.
Optimization Insights:
-
Activation Method: EDC/HOBt achieves higher yields (>85%) compared to thionyl chloride.
-
Purification: Silica gel chromatography with ethyl acetate/hexane gradients.
Reaction Optimization and Analytical Validation
Yield and Purity Enhancements
| Reaction Step | Key Parameters | Yield | Purity (HPLC) |
|---|---|---|---|
| Difluoromethoxy Formation | DMF, 70°C, 16 h | 59% | >95% |
| Nitro Reduction | Fe, NH₄Cl, ethanol | 98% | 90% |
| Amide Coupling | EDC/HOBt, THF | 86% | 98% |
Challenges and Solutions:
Spectroscopic Characterization
1H NMR analysis confirms the presence of characteristic signals:
-
Thiophene Methyl Groups: δ 2.2 (s, 6H, CH₃).
Industrial-Scale Considerations and Environmental Impact
Chemical Reactions Analysis
Types of Reactions
N-(3-{4-(difluoromethoxy)phenylmethyl}-4,5-dimethylthiophen-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
N-(3-{4-(difluoromethoxy)phenylmethyl}-4,5-dimethylthiophen-2-yl)furan-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-{4-(difluoromethoxy)phenylmethyl}-4,5-dimethylthiophen-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to its observed effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocycle Variations
(a) Thiophene vs. Dihydropyridine
- AZ257 (6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide) and AZ331 (similar dihydropyridine derivative) share the furan-2-carboxamide group but utilize a 1,4-dihydropyridine core instead of thiophene. Dihydropyridines are well-known calcium channel modulators, whereas thiophenes are more common in kinase inhibitors or GPCR ligands .
(b) Thiophene vs. Furopyridine
- The compound from (6-chloro-2-(4-fluorophenyl)-N-methyl-5-(3-((1-(pyrimidin-2-yl)cyclopropyl)carbamoyl)phenyl)furo[2,3-b]pyridine-3-carboxamide) contains a fused furo[2,3-b]pyridine core. This structural motif increases rigidity and may enhance binding to hydrophobic pockets in enzymes like kinases .
Substituent Analysis
(a) Difluoromethoxy vs. Trifluoromethoxy
- N-(4-{4-[2-(Trifluoromethoxy)phenyl]-piperazin-1-yl}butyl)thiophene-2-carboxamide ( ) replaces difluoromethoxy with a trifluoromethoxy group.
(b) Piperidine vs. Piperazine Linkers
Carboxamide Variations
- N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide ( ) shares the furan-2-carboxamide group but attaches it to a thiazole ring. Thiazole cores are prevalent in antimicrobial agents, suggesting divergent therapeutic applications compared to the thiophene-based target .
Comparative Data Table
Research Findings and Implications
- Metabolic Stability : Difluoromethoxy groups (target compound) balance electron-withdrawing effects and metabolic resistance better than methoxy ( ) or trifluoromethoxy ( ) .
- Piperidine vs. Piperazine : Piperidine’s lower basicity compared to piperazine may reduce off-target interactions with adrenergic receptors .
- Thiophene vs.
Biological Activity
N-(3-{4-(difluoromethoxy)phenylmethyl}-4,5-dimethylthiophen-2-yl)furan-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound is characterized by a complex structure comprising a furan ring, a thiophene moiety, and a piperidine group. The presence of the difluoromethoxy group enhances its lipophilicity and may influence its interaction with biological targets.
Research indicates that this compound exhibits several biological activities through various mechanisms:
- Cytokine Modulation : It triggers the production of pro-inflammatory cytokines such as MCP-1/CCL2, IL6, TNF-alpha, IL-1beta, IL8/CXCL8, and IL18 in endothelial cells. This suggests a role in inflammatory signaling pathways .
- Adhesion Molecule Expression : The compound induces the expression of adhesion molecules like ICAM1, VCAM1, and SELE in endothelial cells, which are crucial for leukocyte adhesion during inflammation .
- ERK Pathway Activation : It increases the expression of phosphorylated ERK1/2 in dermal microvascular endothelial cells, indicating activation of the MAPK signaling pathway .
- NF-kappa-B Activation : The compound activates NF-kappa-B in dermal microvascular endothelial cells, further linking it to inflammatory responses .
Table 1: Biological Activity Summary
Case Studies
Several studies have explored the implications of this compound's biological activity:
- Inflammation Studies : In vitro studies demonstrated that treatment with this compound significantly increased cytokine levels in endothelial cells exposed to inflammatory stimuli. This suggests its potential role in exacerbating or mitigating inflammatory diseases depending on context .
- Therapeutic Potential : In models of vascular inflammation, the compound was shown to modulate endothelial function by influencing cytokine profiles and adhesion molecule expression. This could have implications for conditions such as atherosclerosis or other cardiovascular diseases where inflammation plays a critical role .
- Cancer Research : Preliminary data indicate that the compound may affect tumor microenvironments by altering cytokine production and immune cell recruitment, although further studies are necessary to elucidate these effects fully.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for synthesizing this compound, and what methodological challenges arise during its preparation?
- Answer : The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the thiophene-piperidine core via nucleophilic substitution or reductive amination. Piperidine derivatives often require controlled pH and temperature (e.g., 60–80°C in DMF) to avoid side reactions .
- Step 2 : Coupling the furan-2-carboxamide moiety using carbodiimide-based reagents (e.g., EDC/HOBt) under inert atmospheres .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is critical due to the compound’s hydrophobicity .
- Challenge : The difluoromethoxy group may hydrolyze under acidic/basic conditions, necessitating pH-neutral intermediates .
Q. How is the compound characterized to confirm structural integrity, and what analytical techniques are prioritized?
- Answer : A combination of spectroscopic and chromatographic methods is used:
- NMR : and NMR (DMSO-d6 or CDCl3) identify key protons (e.g., piperidine methylene at δ 2.30–2.34 ppm, furan protons at δ 7.0–7.5 ppm) .
- HPLC : Purity assessment (>95%) with C18 columns (mobile phase: acetonitrile/water + 0.1% TFA) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ ion matching theoretical values) .
Q. What biological targets or mechanisms of action are hypothesized for this compound based on structural analogs?
- Answer : The compound’s piperidine-thiophene-furan architecture suggests potential interactions with:
- Enzymes : Succinate dehydrogenase (SDH) inhibition, as seen in structurally related pyrimidine carboxamides .
- Receptors : Serotonin or dopamine receptors due to the piperazine/piperidine motif, which is common in CNS-targeting drugs .
- Validation : Preliminary assays (e.g., enzyme inhibition kinetics or radioligand binding) are required to confirm target engagement .
Advanced Research Questions
Q. How can researchers optimize reaction yields when introducing the difluoromethoxy group, and what competing pathways must be mitigated?
- Answer :
- Reagent Selection : Use 4-(difluoromethoxy)benzyl chloride with NaH in THF to minimize hydrolysis .
- Side Reactions : Competing O-alkylation can occur; TLC monitoring (Rf = 0.3–0.4 in ethyl acetate/hexane) helps track progress .
- Yield Optimization : Slow addition of reagents at 0°C improves selectivity, achieving ~60–70% yield after purification .
Q. How to resolve contradictory data in structural elucidation (e.g., ambiguous NOESY correlations or crystallographic disorder)?
- Answer :
- 2D NMR : ROESY or HSQC clarifies spatial proximity of piperidine and thiophene groups .
- X-ray Crystallography : Co-crystallization with heavy atoms (e.g., bromine derivatives) resolves disorder in the difluoromethoxy-phenyl region .
- DFT Calculations : Molecular modeling (e.g., Gaussian09) predicts stable conformers and validates experimental data .
Q. What experimental design considerations are critical for in vivo pharmacokinetic (PK) studies of this compound?
- Answer :
- Dosing : Administer via intravenous (IV) and oral routes to assess bioavailability. Use LC-MS/MS for plasma concentration analysis (LLOQ: 1 ng/mL) .
- Metabolite ID : Liver microsome assays (human/rat) identify primary metabolites (e.g., piperidine N-oxidation or furan ring cleavage) .
- Toxicity Screening : Monitor hepatic enzymes (ALT/AST) and renal function (creatinine) in rodent models .
Q. How can researchers address low solubility in aqueous buffers during bioactivity assays?
- Answer :
- Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
- Prodrug Strategy : Introduce phosphate or amino acid esters at the carboxamide group to improve hydrophilicity .
Data Contradiction Analysis
Q. How to interpret conflicting bioactivity results between enzyme inhibition assays and cell-based models?
- Answer :
- Assay Conditions : Enzyme assays (purified proteins) may lack cellular context (e.g., membrane permeability or efflux pumps). Compare IC50 values in both systems .
- Off-Target Effects : Perform kinome-wide screening (e.g., KinomeScan) to identify unintended kinase interactions .
Methodological Tables
Key Notes
- Advanced questions emphasize mechanistic validation, data reconciliation, and translational research design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
